molecular formula C19H23NO5S B245567 N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide

货号 B245567
分子量: 377.5 g/mol
InChI 键: SGVALMXWMPRYCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide, also known as MDL-100,907, is a selective antagonist of the 5-HT2A receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用机制

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is a selective antagonist of the 5-HT2A receptor. This receptor is involved in the regulation of various neurological and psychiatric functions, including mood, cognition, and perception. By blocking the activity of this receptor, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide can modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of these functions.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in the regulation of mood and cognition. It has also been shown to reduce glutamate release in the striatum, which is involved in the regulation of reward and addiction. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been shown to reduce the activity of the HPA axis, which is involved in the regulation of stress and anxiety.

实验室实验的优点和局限性

One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is its selectivity for the 5-HT2A receptor. This allows for more precise modulation of the activity of this receptor, without affecting other receptors that may be involved in the regulation of other functions. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide is its relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body over time.

未来方向

There are a number of future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide. One area of research is the development of more potent and selective antagonists of the 5-HT2A receptor. Another area of research is the exploration of the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, there is a need for further research into the mechanisms of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide, in order to better understand its potential therapeutic effects.

合成方法

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide involves the reaction of 5-methyl-2-nitrophenol with 1,3-benzodioxole in the presence of sodium hydride to form 5-(1,3-benzodioxol-5-yl)-2-nitrophenol. This intermediate is then reduced with sodium borohydride to produce 5-(1,3-benzodioxol-5-yl)-2-aminophenol. The final step involves the reaction of 5-(1,3-benzodioxol-5-yl)-2-aminophenol with 4-propoxybenzenesulfonyl chloride in the presence of triethylamine to yield N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide.

科学研究应用

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have efficacy in the treatment of schizophrenia, depression, anxiety, and addiction. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

属性

分子式

C19H23NO5S

分子量

377.5 g/mol

IUPAC 名称

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C19H23NO5S/c1-4-7-23-17-8-14(3)19(9-13(17)2)26(21,22)20-11-15-5-6-16-18(10-15)25-12-24-16/h5-6,8-10,20H,4,7,11-12H2,1-3H3

InChI 键

SGVALMXWMPRYCC-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C

规范 SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。